Cas no 477297-71-5 ((2E)-3-(3-fluoro-4-methylphenyl)amino-2-4-(naphthalen-2-yl)-1,3-thiazol-2-ylprop-2-enenitrile)

(2E)-3-(3-fluoro-4-methylphenyl)amino-2-4-(naphthalen-2-yl)-1,3-thiazol-2-ylprop-2-enenitrile structure
477297-71-5 structure
商品名:(2E)-3-(3-fluoro-4-methylphenyl)amino-2-4-(naphthalen-2-yl)-1,3-thiazol-2-ylprop-2-enenitrile
CAS番号:477297-71-5
MF:C23H16FN3S
メガワット:385.45664691925
CID:5943947
PubChem ID:6181076

(2E)-3-(3-fluoro-4-methylphenyl)amino-2-4-(naphthalen-2-yl)-1,3-thiazol-2-ylprop-2-enenitrile 化学的及び物理的性質

名前と識別子

    • (2E)-3-(3-fluoro-4-methylphenyl)amino-2-4-(naphthalen-2-yl)-1,3-thiazol-2-ylprop-2-enenitrile
    • (E)-3-((3-fluoro-4-methylphenyl)amino)-2-(4-(naphthalen-2-yl)thiazol-2-yl)acrylonitrile
    • 2-Thiazoleacetonitrile, α-[[(3-fluoro-4-methylphenyl)amino]methylene]-4-(2-naphthalenyl)-
    • (E)-3-(3-fluoro-4-methylanilino)-2-(4-naphthalen-2-yl-1,3-thiazol-2-yl)prop-2-enenitrile
    • F0837-0422
    • AKOS024601095
    • (2E)-3-[(3-fluoro-4-methylphenyl)amino]-2-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile
    • 477297-71-5
    • インチ: 1S/C23H16FN3S/c1-15-6-9-20(11-21(15)24)26-13-19(12-25)23-27-22(14-28-23)18-8-7-16-4-2-3-5-17(16)10-18/h2-11,13-14,26H,1H3/b19-13+
    • InChIKey: VSQVSXGMXDYIFO-CPNJWEJPSA-N
    • ほほえんだ: C(#N)/C(/C1=NC(C2=CC=C3C(=C2)C=CC=C3)=CS1)=C\NC1=CC=C(C)C(F)=C1

計算された属性

  • せいみつぶんしりょう: 385.10489686g/mol
  • どういたいしつりょう: 385.10489686g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 28
  • 回転可能化学結合数: 4
  • 複雑さ: 614
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 6.4
  • トポロジー分子極性表面積: 77Ų

(2E)-3-(3-fluoro-4-methylphenyl)amino-2-4-(naphthalen-2-yl)-1,3-thiazol-2-ylprop-2-enenitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F0837-0422-10mg
(2E)-3-[(3-fluoro-4-methylphenyl)amino]-2-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile
477297-71-5 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F0837-0422-40mg
(2E)-3-[(3-fluoro-4-methylphenyl)amino]-2-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile
477297-71-5 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F0837-0422-3mg
(2E)-3-[(3-fluoro-4-methylphenyl)amino]-2-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile
477297-71-5 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F0837-0422-10μmol
(2E)-3-[(3-fluoro-4-methylphenyl)amino]-2-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile
477297-71-5 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F0837-0422-20mg
(2E)-3-[(3-fluoro-4-methylphenyl)amino]-2-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile
477297-71-5 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F0837-0422-2μmol
(2E)-3-[(3-fluoro-4-methylphenyl)amino]-2-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile
477297-71-5 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F0837-0422-20μmol
(2E)-3-[(3-fluoro-4-methylphenyl)amino]-2-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile
477297-71-5 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F0837-0422-4mg
(2E)-3-[(3-fluoro-4-methylphenyl)amino]-2-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile
477297-71-5 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F0837-0422-30mg
(2E)-3-[(3-fluoro-4-methylphenyl)amino]-2-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile
477297-71-5 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F0837-0422-5μmol
(2E)-3-[(3-fluoro-4-methylphenyl)amino]-2-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile
477297-71-5 90%+
5μl
$63.0 2023-05-17

(2E)-3-(3-fluoro-4-methylphenyl)amino-2-4-(naphthalen-2-yl)-1,3-thiazol-2-ylprop-2-enenitrile 関連文献

(2E)-3-(3-fluoro-4-methylphenyl)amino-2-4-(naphthalen-2-yl)-1,3-thiazol-2-ylprop-2-enenitrileに関する追加情報

Research Brief on (2E)-3-(3-fluoro-4-methylphenyl)amino-2-4-(naphthalen-2-yl)-1,3-thiazol-2-ylprop-2-enenitrile (CAS: 477297-71-5)

In recent years, the compound (2E)-3-(3-fluoro-4-methylphenyl)amino-2-4-(naphthalen-2-yl)-1,3-thiazol-2-ylprop-2-enenitrile (CAS: 477297-71-5) has garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique thiazole and naphthalene moieties, has shown promising potential as a therapeutic agent, particularly in the context of kinase inhibition and cancer treatment. The following research brief synthesizes the latest findings on this compound, focusing on its synthesis, mechanism of action, and preclinical efficacy.

The synthesis of (2E)-3-(3-fluoro-4-methylphenyl)amino-2-4-(naphthalen-2-yl)-1,3-thiazol-2-ylprop-2-enenitrile involves a multi-step process that leverages palladium-catalyzed cross-coupling reactions to assemble the thiazole core and the naphthalene substituent. Recent studies have optimized this synthetic route to improve yield and purity, with particular emphasis on the stereoselective formation of the (E)-configured double bond. Advanced analytical techniques, including NMR spectroscopy and high-resolution mass spectrometry, have been employed to confirm the structural integrity of the compound.

Mechanistically, this compound has been identified as a potent inhibitor of several tyrosine kinases, including but not limited to EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor). In vitro assays have demonstrated its ability to bind competitively to the ATP-binding site of these kinases, thereby disrupting downstream signaling pathways critical for cell proliferation and angiogenesis. Notably, the fluorine atom at the 3-position of the phenyl ring enhances binding affinity through favorable hydrophobic interactions with the kinase active site.

Preclinical studies have further elucidated the therapeutic potential of (2E)-3-(3-fluoro-4-methylphenyl)amino-2-4-(naphthalen-2-yl)-1,3-thiazol-2-ylprop-2-enenitrile. In murine models of non-small cell lung cancer (NSCLC) and colorectal cancer, the compound exhibited significant tumor growth inhibition, with minimal off-target effects. Pharmacokinetic analyses revealed favorable bioavailability and a half-life conducive to once-daily dosing. These findings position the compound as a strong candidate for further clinical development.

Despite these promising results, challenges remain in the optimization of (2E)-3-(3-fluoro-4-methylphenyl)amino-2-4-(naphthalen-2-yl)-1,3-thiazol-2-ylprop-2-enenitrile for human use. Issues such as metabolic stability and potential drug-drug interactions warrant additional investigation. Future research directions may include structural modifications to enhance solubility and reduce hepatic clearance, as well as comprehensive toxicology studies to ensure safety profiles meet regulatory standards.

In conclusion, (2E)-3-(3-fluoro-4-methylphenyl)amino-2-4-(naphthalen-2-yl)-1,3-thiazol-2-ylprop-2-enenitrile represents a compelling example of rational drug design in the kinase inhibitor space. Its robust preclinical data underscore its potential as a next-generation therapeutic agent, and ongoing research efforts are poised to translate these findings into clinical applications. This brief underscores the importance of continued investment in the development of such targeted therapies to address unmet medical needs in oncology.

おすすめ記事

推奨される供給者
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Wuhan ChemNorm Biotech Co.,Ltd.
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing jingzhu bio-technology Co., Ltd.
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Xinsi New Materials Co., Ltd